3-Amino-5-iodobenzonitrile

Description

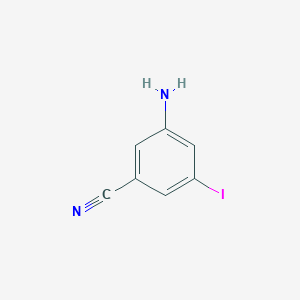

3-Amino-5-iodobenzonitrile is a halogenated aromatic compound featuring an amino group (-NH₂) at position 3, an iodine atom at position 5, and a nitrile group (-CN) at position 1 on the benzene ring. Its molecular formula is C₇H₅IN₂, with a molecular weight of 260.03 g/mol (calculated based on substituents and isotopic data in and ).

Properties

IUPAC Name |

3-amino-5-iodobenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5IN2/c8-6-1-5(4-9)2-7(10)3-6/h1-3H,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPXYNZQCHOBURS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1N)I)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5IN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-iodobenzonitrile typically involves the iodination of 3-Aminobenzonitrile. One common method is the Sandmeyer reaction, where 3-Aminobenzonitrile is diazotized and then treated with potassium iodide to introduce the iodine atom at the desired position. The reaction conditions generally include:

Diazotization: Using sodium nitrite and hydrochloric acid at low temperatures.

Iodination: Adding potassium iodide to the diazonium salt solution.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-5-iodobenzonitrile can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Coupling Reactions: The amino group can participate in coupling reactions, such as the formation of azo compounds.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions:

Substitution: Reagents like sodium azide or thiourea can be used for nucleophilic substitution.

Coupling: Diazonium salts and aromatic amines are common reagents for coupling reactions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products:

Substitution Products: Depending on the nucleophile, products like 3-Amino-5-azidobenzonitrile or 3-Amino-5-thiocyanatobenzonitrile.

Coupling Products: Azo compounds with various aromatic substituents.

Oxidation and Reduction Products: Different oxidation states of the amino group or the nitrile group.

Scientific Research Applications

Chemistry: 3-Amino-5-iodobenzonitrile is used as a building block in organic synthesis. It can be used to synthesize more complex molecules, including heterocyclic compounds and pharmaceuticals.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a precursor to bioactive molecules. It can be used in the synthesis of drugs that target specific biological pathways.

Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its reactivity makes it a valuable intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 3-Amino-5-iodobenzonitrile depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors in the body. The amino group can form hydrogen bonds with biological targets, while the iodine atom can participate in halogen bonding, enhancing the compound’s binding affinity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs vary in substituent type, position, and halogenation, leading to differences in physicochemical properties, reactivity, and applications. Below is a detailed comparison:

Substituent Position and Halogenation Effects

Key Analogs :

4-Amino-3-chloro-5-iodobenzonitrile (CAS 911124-37-3) Substituents: Cl (position 3), NH₂ (position 4), I (position 5), CN (position 1). Molecular Weight: 278.48 g/mol (). Impact: The chlorine atom at position 3 enhances electrophilicity compared to the amino group in 3-Amino-5-iodobenzonitrile. This increases reactivity in nucleophilic aromatic substitution (NAS) reactions .

2-Amino-3-bromo-5-iodobenzonitrile (CAS 1000577-52-5) Substituents: NH₂ (position 2), Br (position 3), I (position 5), CN (position 1). Molecular Weight: 322.93 g/mol ().

3-Amino-4-chlorobenzonitrile (CAS 53312-79-1) Substituents: NH₂ (position 3), Cl (position 4), CN (position 1). Molecular Weight: 167.59 g/mol (). Impact: Absence of iodine reduces molecular weight and steric hindrance, making it more soluble in organic solvents but less suited for heavy-atom-mediated applications .

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Halogens | Amino Position | LogP* (Predicted) |

|---|---|---|---|---|

| This compound | 260.03 | I (position 5) | 3 | 2.1 |

| 4-Amino-3-chloro-5-iodobenzonitrile | 278.48 | Cl, I | 4 | 2.8 |

| 2-Amino-3-bromo-5-iodobenzonitrile | 322.93 | Br, I | 2 | 3.2 |

| 3-Amino-4-chlorobenzonitrile | 167.59 | Cl | 3 | 1.4 |

*LogP values estimated using substituent contributions (iodo: +0.18, chloro: +0.06, bromo: +0.20, amino: -1.23).

Biological Activity

3-Amino-5-iodobenzonitrile is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of antimicrobial and anticancer properties. This article explores the biological activity of this compound, focusing on its structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features an amino group and an iodine atom attached to a benzene ring, which is also substituted with a nitrile group. The presence of these functional groups contributes to its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound, particularly against Mycobacterium tuberculosis. In a study examining anthranilic acid derivatives, compounds similar to this compound were found to inhibit the enzyme MabA, which is crucial for the survival of Mycobacterium species. The IC50 value for related compounds was reported at approximately 38 µM, indicating significant inhibitory activity against this target .

Table 1: Inhibitory Activity Against MabA

| Compound | IC50 (µM) |

|---|---|

| This compound | TBD |

| Compound 1 | 38 |

| Compound 2 | 45 |

| Compound 14 | 34 |

The structure-activity relationship (SAR) analysis revealed that modifications to the carboxylic acid moiety significantly impacted activity, suggesting that specific functional groups are essential for maintaining potency against bacterial targets .

Anticancer Potential

In addition to its antimicrobial properties, there is emerging evidence regarding the anticancer potential of this compound. Compounds with similar structures have been investigated for their ability to inhibit various kinases involved in cancer progression. For instance, certain derivatives have shown promising results in inhibiting nicotinamide N-methyltransferase (NNMT), which has been linked to several cancers .

Case Study: NNMT Inhibition

A recent study reported that analogs derived from compounds like this compound exhibited potent inhibitory effects on NNMT with Ki values in the low nanomolar range. This suggests that further exploration of such derivatives could lead to effective treatments for NNMT-related cancers .

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in bacterial and cancer cell metabolism.

- Cell Cycle Interference : By targeting specific kinases, it may disrupt normal cell cycle progression in cancer cells.

- Induction of Apoptosis : Some studies suggest that similar compounds can induce apoptosis in cancer cells, further supporting their therapeutic potential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.